molecular formula C16H21N3O3S2 B2387397 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE CAS No. 442651-17-4

6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE

Cat. No.: B2387397
CAS No.: 442651-17-4
M. Wt: 367.48
InChI Key: YRMXMJDXXJCTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE is a compound that features a thiazole ring, a sulfonamide group, and a hexanamide chain. The thiazole ring is a versatile moiety known for its aromatic properties and reactivity, making it a significant component in various biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-13-6-8-14(9-7-13)24(21,22)18-10-4-2-3-5-15(20)19-16-17-11-12-23-16/h6-9,11-12,18H,2-5,10H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMXMJDXXJCTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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